molecular formula C18H17N3OS B2940680 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide CAS No. 2035000-52-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide

Cat. No.: B2940680
CAS No.: 2035000-52-1
M. Wt: 323.41
InChI Key: DMTYCTVFWLFFNX-MDZDMXLPSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide is a synthetic small molecule designed for medicinal chemistry and biological screening research. This compound features a hybrid architecture, incorporating pyrazole and thiophene heterocycles linked to a cinnamamide pharmacophore. Such molecular frameworks are frequently explored in drug discovery due to their potential to interact with diverse biological targets. Compounds integrating pyrazole and thiophene motifs have demonstrated promising biological activities in scientific studies. Research on analogous structures has shown that the pyrazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting significant antimicrobial and antioxidant properties . The thiophene heterocycle is another common building block in pharmaceuticals, contributing to the development of agents with various therapeutic activities . The cinnamamide structure is a recognized pharmacophore studied in neurodegenerative research, with some derivatives investigated for their potential to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy . This combination of features makes this compound a compound of interest for researchers investigating new modulators for infectious diseases or central nervous system (CNS) targets. Its primary research value lies in its potential as a dual-acting agent and as a chemical probe for studying structure-activity relationships (SAR). Researchers are encouraged to utilize this compound in in vitro assays to explore its mechanism of action and efficacy. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

(E)-3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTYCTVFWLFFNX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and an α,β-unsaturated ketone, the pyrazole ring can be synthesized through cyclization.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the cinnamamide moiety: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine group of the pyrazole-thiophene intermediate and cinnamic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the thiophene ring or the pyrazole ring.

    Reduction: Reduction reactions could target the cinnamamide moiety, converting the double bond to a single bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce saturated amides.

Scientific Research Applications

“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in materials science or as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action for “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide and related compounds:

Compound Core Structure Synthetic Route Yield Key Properties/Applications Reference
This compound Cinnamamide + pyrazole + thiophene Likely involves coupling of cinnamoyl chloride with aminopyrazole-thiophene hybrid Not reported Hypothesized kinase inhibition or antimicrobial activity N/A
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7) Thiazole + pyrazole Reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile 53.08% mp 108–110 °C; potential antimicrobial activity
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (3) Pyrazole + thiophene + acrylamide Cyclization of β,γ-unsaturated hydrazones with copper catalysis Not reported Anticancer activity (2-cyanoacrylamide derivatives)
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-... Thiophene + tetrahydronaphthalene Multi-step sulfonation and alkylation Not reported Central nervous system modulation (e.g., serotoninergic)

Structural and Functional Insights

Heterocyclic Diversity: The target compound’s pyrazole-thiophene combination distinguishes it from simpler analogs like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, which replaces thiophene with thiazole. 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide shares the pyrazole-thiophene motif but incorporates a cyanoacrylamide group, which is associated with anticancer activity via Michael addition to biological thiols .

Synthetic Complexity: The target compound’s synthesis likely requires sequential coupling steps (e.g., amidation of cinnamoyl chloride with a pyrazole-thiophene-ethylamine intermediate). This contrasts with Compound 7, which is synthesized in one step via nucleophilic substitution . Thiophene-containing compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... often require multi-step functionalization (e.g., Paal–Knorr thiophene synthesis followed by alkylation), highlighting the challenges in achieving regioselectivity .

Biological Relevance: Pyrazole-thiophene hybrids are emerging in drug discovery due to their dual modulation of hydrophobic and polar interactions. For example, 2-cyanoacrylamide derivatives inhibit kinases by targeting ATP-binding pockets, while thiophene’s sulfur may chelate metal ions in enzyme active sites . The cinnamamide moiety in the target compound could confer anti-inflammatory or antioxidant properties, as seen in cinnamic acid derivatives .

Computational and Experimental Tools

  • Structure Determination : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for heterocyclic compounds, as seen in pyrazole-thiophene analogs .
  • Reaction Mechanisms : SNAr (nucleophilic aromatic substitution) and cycloaddition reactions are common in synthesizing pyrazole-thiophene systems .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene ring , and a cinnamamide moiety . This combination is often associated with various biological activities, including antioxidant and anticancer properties. The molecular formula is C18H17N3OSC_{18}H_{17}N_{3}OS, and its IUPAC name is (E)-3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Nrf2 Pathway Activation : Research indicates that compounds with similar structures can activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of cytoprotective genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .
  • Antioxidant Properties : The compound has demonstrated the ability to reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. In studies, it was shown to significantly increase glutathione levels, correlating with enhanced expression of glutamate-cysteine ligase, an enzyme involved in glutathione synthesis .

Antioxidant Activity

A study highlighted the antioxidant activity of cinnamamide derivatives, where this compound exhibited significant protective effects against oxidative stress in HepG2 cells. The compound's ability to enhance cellular glutathione levels was linked to its cytoprotective effects .

Cytotoxicity Studies

In terms of cytotoxicity, this compound showed low toxicity against various cell lines, including human hepatoma cells. The IC50 values were found to be higher than those for known cytotoxic agents, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis of Biological Activities

Compound NameIC50 (mM)Mechanism of ActionTarget Pathway
This compound> 1.94AntioxidantNrf2/ARE
Cinnamamide1.94 (BEL-7402)CytotoxicityCell Growth Inhibition
Other Cinnamamide DerivativesVariedAntioxidant/CytoprotectiveNrf2 Activation

Study on Hepatocyte Protection

In a focused study on hepatocytes, the compound was tested for its protective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. Results demonstrated that pre-treatment with this compound significantly reduced ROS levels and improved cell viability compared to untreated controls .

Evaluation of Structural Variants

Further research evaluated structural variants of cinnamamide derivatives, confirming that modifications in the phenyl ring influenced the efficacy of Nrf2/ARE activation. Compounds with electron-donating groups showed enhanced activity, suggesting that structural optimization could improve therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide, and how do cyclization conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole-thiophene hybrids typically involves multi-step reactions, including cyclization using reagents like Lawesson’s reagent. For example, secondary γ-keto amides undergo intramolecular cyclization to form thienylpyrroles under thionation conditions, as demonstrated in studies using 4-oxo-N-propyl-4-(thiophen-2-yl)butanamide . Key parameters include solvent choice (e.g., THF or toluene), reaction temperature (60–80°C), and stoichiometry of thionation agents (1.1–1.5 equivalents). Yield optimization (up to 82% in related compounds) requires precise control of these variables .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm and thiophene protons at δ 6.8–7.2 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3100 cm1^{-1} (aromatic C-H) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 331.4) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) elucidate the reaction mechanism of pyrazole-thiophene hybrid formation?

  • Methodological Answer : DFT calculations model transition states and intermediates in cyclization reactions. For example, the thionation of γ-keto amides involves a tetrahedral intermediate stabilized by sulfur nucleophilicity. Computational studies reveal activation energies (~25–30 kcal/mol) and regioselectivity trends (e.g., preferential 5-membered ring formation over 6-membered analogs) . Software packages like Gaussian 16 or ORCA are used with B3LYP/6-31G(d) basis sets to simulate these pathways .

Q. What strategies resolve contradictions in reported reactivity of pyrazole-thiophene derivatives under varying substituent effects?

  • Methodological Answer : Contradictory reactivity (e.g., secondary vs. tertiary γ-keto amides yielding different products) is addressed through:

  • Comparative Kinetic Studies : Monitoring reaction progress via in situ IR or 1H^1H NMR to identify rate-determining steps .
  • Substituent Electronic Analysis : Hammett plots correlate substituent electron-withdrawing/donating effects with cyclization rates. For example, electron-deficient thiophene rings accelerate cyclization by 20–30% .
  • Cross-Validation : Reproducing results under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate experimental variables .

Q. How can researchers design experiments to study the impact of steric hindrance on the compound’s bioactivity?

  • Methodological Answer :

  • Structural Analog Synthesis : Introduce bulky groups (e.g., tert-butyl) at the pyrazole N-1 position and compare bioactivity via assays like enzyme inhibition (IC50_{50}) or cytotoxicity (MTT assay) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity changes in target proteins (e.g., kinase enzymes) due to steric modifications .
  • Crystallography : Single-crystal X-ray diffraction of analogs to correlate steric bulk with conformational flexibility .

Methodological Notes

  • Advanced Tools : DFT, HPLC-MS, and crystallography are prioritized for mechanistic and structural studies.
  • Theoretical Frameworks : Reaction mechanisms are contextualized using Hammett and frontier molecular orbital theories .

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